3-(Bromomethyl)-3-cyclopropyloxolane
Description
Strategic Importance of Substituted Oxolane and Cyclopropyl (B3062369) Scaffolds
The cyclopropyl group is another highly valued scaffold in medicinal chemistry. scientificupdate.comresearchgate.net Its compact and rigid nature allows it to serve as a conformational constraint, locking flexible molecules into a more bioactive conformation. researchgate.net The unique electronic properties of the cyclopropane (B1198618) ring, with its increased s-character in the C-C bonds, can also favorably impact molecular properties such as potency and metabolic stability. scientificupdate.comresearchgate.net The incorporation of a cyclopropyl ring can lead to enhanced binding with biological targets and a reduction in off-target effects. scientificupdate.combohrium.com Over the past decade, numerous drugs approved by the FDA have contained a cyclopropyl group, highlighting its significance in modern drug discovery. scientificupdate.com
Role of Bromomethyl Functionalities as Synthetic Handles
The bromomethyl group (-CH2Br) is a highly versatile functional group in organic synthesis, often referred to as a "synthetic handle." This is due to the bromine atom's nature as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of other functional groups, making compounds like 3-(Bromomethyl)-3-cyclopropyloxolane valuable intermediates for the synthesis of more complex molecules.
The presence of the bromomethyl group enables chemists to readily modify the structure, attaching it to other molecular fragments or converting it into different functionalities as required for a specific synthetic goal. This strategic placement of a reactive site is a common and powerful tactic in the design of multi-step syntheses.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
3-(bromomethyl)-3-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-5-8(7-1-2-7)3-4-10-6-8/h7H,1-6H2 |
InChI Key |
MLGXUAWBSBAMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOC2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl 3 Cyclopropyloxolane and Its Analogues
Approaches to Oxolane Ring Construction
The oxolane, or tetrahydrofuran (B95107), ring is a common motif in many biologically active molecules. nih.gov Its synthesis has been extensively studied, with numerous methods developed for the stereoselective construction of substituted derivatives. nih.gov
Cyclization Reactions for Tetrahydrofuran Formation
Intramolecular cyclization reactions are a cornerstone of tetrahydrofuran synthesis. These methods typically involve a nucleophilic attack from a hydroxyl group onto an electrophilic carbon center to form the five-membered ring.
One prevalent strategy is the intramolecular SN2 reaction of a hydroxyl nucleophile with an alkyl halide or sulfonate. nih.gov For the synthesis of a 3,3-disubstituted oxolane, a suitable precursor would be a diol or a protected alcohol with a leaving group at the appropriate position to facilitate a 5-exo-tet cyclization.
Another powerful method involves the oxidative cyclization of 1,5-dienes, which can furnish 2,5-disubstituted tetrahydrofurans. researchgate.net While not directly applicable to the 3,3-disubstitution pattern of the target molecule, this method highlights the diversity of cyclization strategies. Furthermore, base-mediated 5-endo-trig cyclizations of sulfonyl-substituted homoallylic alcohols have been shown to produce 2,5-disubstituted tetrahydrofurans with control over the stereochemistry based on the geometry of the starting vinyl sulfone. ic.ac.uk
Domino reactions offer an efficient route to highly substituted tetrahydrofurans. For instance, a Lewis base-catalyzed [3+2] domino reaction between specific butanoates and allenoates can yield 2,3,5-substituted tetrahydrofuran derivatives. rsc.org Additionally, Prins cyclization reactions, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, can be employed to construct the tetrahydrofuran ring, often with high stereoselectivity. beilstein-journals.org
Olefin Cycloetherification Routes
Cycloetherification of olefins provides another important avenue to the oxolane ring. These reactions involve the intramolecular addition of an alcohol to a double bond, often catalyzed by an electrophilic species. While specific examples leading directly to 3,3-disubstituted oxolanes with a cyclopropyl (B3062369) group are not prevalent in the literature, the general principles of olefin cycloetherification can be adapted. For instance, an appropriately substituted homoallylic alcohol containing a cyclopropyl group could undergo an acid-catalyzed or metal-mediated cyclization to form the desired tetrahydrofuran ring.
Introduction and Modification of the Cyclopropyl Moiety
The cyclopropyl group is a key structural feature present in many bioactive compounds and its introduction is a critical step in the synthesis of the target molecule. nih.govthieme-connect.com
Stereoselective Cyclopropanation Strategies
The most common method for introducing a cyclopropyl group is the cyclopropanation of an olefin. nih.govresearchgate.net This transformation can be achieved with high stereoselectivity using various reagents and catalysts. unl.pt
Transition metal-catalyzed decomposition of diazo compounds in the presence of an olefin is a well-established method for forming cyclopropanes. nih.govunl.pt Chiral ligands can be employed to achieve asymmetric cyclopropanation. nih.govunl.pt Engineered enzymes, such as myoglobin-based catalysts, have also been developed to catalyze the cyclopropanation of aryl-substituted olefins with excellent diastereo- and enantioselectivity. nih.govnih.govacs.org
The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is another classic method for the cyclopropanation of alkenes. unl.pt The stereoselectivity of this reaction can often be directed by the presence of a nearby hydroxyl group. unl.pt
Cyclopropyl Transfer Reagents in Ring Formation
An alternative to the direct cyclopropanation of an olefin is the use of cyclopropyl-containing building blocks or transfer reagents. Cyclopropylboronic acid and its derivatives have been utilized as effective cyclopropylating reagents in cross-coupling reactions to form C-C, C-N, and C-S bonds. beilstein-journals.orgnih.gov For instance, a precursor molecule containing a suitable functional group could be coupled with a cyclopropylboronic acid to introduce the desired moiety.
Installation of the Bromomethyl Group
The final key transformation is the installation of the bromomethyl group at the 3-position of the oxolane ring. A common and direct approach to this functional group is through the bromination of a corresponding alcohol.
For example, the reaction of a primary alcohol with PBr₃ typically proceeds under mild conditions to afford the corresponding alkyl bromide with high yield. Similarly, the Appel reaction is a reliable method for this conversion.
The following table summarizes the key synthetic transformations discussed:
| Transformation | Method | Description |
| Oxolane Ring Construction | Intramolecular SN2 Cyclization | A hydroxyl group displaces a leaving group to form the five-membered ring. nih.gov |
| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.org | |
| Cyclopropyl Moiety Introduction | Olefin Cyclopropanation | Reaction of an alkene with a carbene or carbenoid, often catalyzed by a transition metal or enzyme. nih.govunl.pt |
| Simmons-Smith Reaction | Cyclopropanation of an alkene using a zinc-copper couple and diiodomethane. unl.pt | |
| Cyclopropyl Transfer Reagents | Cross-coupling reactions using reagents like cyclopropylboronic acid. beilstein-journals.orgnih.gov | |
| Bromomethyl Group Installation | Bromination of Alcohol | Conversion of a primary alcohol to a bromide using reagents such as PBr₃ or via the Appel reaction. |
Selective Bromination Procedures
The conversion of a primary alcohol to a bromomethyl group is a key step in the synthesis of 3-(bromomethyl)-3-cyclopropyloxolane from its corresponding alcohol precursor, 3-(hydroxymethyl)-3-cyclopropyloxolane. Several mild and selective bromination methods are suitable for this transformation, minimizing potential side reactions involving the oxolane or cyclopropane (B1198618) rings.
One of the most effective methods is the Appel reaction , which utilizes triphenylphosphine (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄) or elemental bromine (Br₂). wikipedia.orgorganic-chemistry.org This reaction proceeds under neutral conditions, which is advantageous for substrates containing sensitive functional groups. The mechanism involves the formation of an oxyphosphonium intermediate from the alcohol and the phosphine-halogen adduct, followed by nucleophilic attack of the bromide ion in an Sₙ2 fashion. nrochemistry.com This process is generally high-yielding and stereospecific if a chiral center is involved. jk-sci.com
A similar approach, detailed in a patent for the synthesis of (bromomethyl)cyclopropane, employs a triarylphosphite and a bromine compound in a polar aprotic solvent. google.com This method is conducted at low temperatures to ensure the stability of the three-membered ring, a consideration that is also relevant for the cyclopropyl group in the target molecule. google.com
The following table summarizes typical conditions for the Appel reaction for the conversion of primary alcohols to alkyl bromides.
| Reagents | Solvent | Temperature | Typical Yield | Reference |
| PPh₃, CBr₄ | Dichloromethane | 0 °C to room temp. | High | tcichemicals.com |
| PPh₃, Br₂ | Dichloromethane | 0 °C to room temp. | High | wikipedia.org |
| Triarylphosphite, Br₂ | Polar aprotic solvent | < 0 °C | Not specified | google.com |
Halogenation of Precursor Alcohols or Olefins
The primary route to this compound involves the halogenation of the precursor alcohol, 3-(hydroxymethyl)-3-cyclopropyloxolane. As discussed in the previous section, methods like the Appel reaction are highly suitable for this conversion. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com The use of phosphorus tribromide (PBr₃) is another classical method for converting primary alcohols to alkyl bromides, although its higher reactivity might necessitate careful control of reaction conditions to avoid unwanted side reactions.
Alternatively, if a synthetic route provides a precursor with a terminal olefin at the 3-position of the oxolane ring, radical bromination could be employed to introduce the bromomethyl group. However, the synthesis of such an olefinic precursor might be more complex than the synthesis of the corresponding alcohol.
Total Synthesis and Fragment Coupling Approaches
A total synthesis of this compound would likely commence with the construction of the 3-cyclopropyl-3-(hydroxymethyl)oxolane precursor. A plausible strategy involves the intramolecular cyclization of an epoxy alcohol. For instance, a suitably substituted acyclic precursor containing a cyclopropyl group, a hydroxyl group, and an epoxide can be induced to cyclize to form the desired oxolane ring. The regioselectivity of the epoxide ring-opening is crucial and is generally governed by Baldwin's rules, favoring the 5-exo-tet cyclization to form the five-membered oxolane ring.
A fragment coupling approach could involve the reaction of a cyclopropyl-containing nucleophile with an electrophilic fragment that can be subsequently converted into the oxolane ring. For example, a cyclopropyl Grignard reagent could be reacted with an epoxide containing a latent hydroxymethyl group.
The final step in any total synthesis would be the selective bromination of the primary alcohol as previously described.
Asymmetric Synthesis of Chiral this compound
The 3-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer.
Chiral auxiliaries are chemical compounds that can be temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. Once the desired stereochemistry is established, the auxiliary is removed. In the context of synthesizing chiral this compound, a chiral auxiliary could be employed during the formation of the carbon skeleton to control the configuration of the stereocenter at the 3-position.
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis. A chiral catalyst can be used to control the stereochemistry of key bond-forming reactions. For the synthesis of chiral this compound, several steps could be rendered enantioselective:
Asymmetric Epoxidation: If the synthesis proceeds through an epoxy alcohol intermediate, a chiral catalyst, such as those used in the Sharpless or Jacobsen epoxidation, could be used to create the epoxide with high enantiomeric excess. The subsequent intramolecular cyclization would then transfer this chirality to the final product.
Asymmetric Cyclopropanation: The cyclopropane ring itself can be constructed using enantioselective methods. For example, the reaction of an alkene with a diazo compound in the presence of a chiral rhodium or copper catalyst can produce cyclopropanes with high enantioselectivity.
Kinetic Resolution: If a racemic mixture of an intermediate, such as 3-(hydroxymethyl)-3-cyclopropyloxolane, is synthesized, a chiral catalyst could be used to selectively react with one enantiomer (for example, in an acylation or oxidation reaction), allowing for the separation of the unreacted enantiomer.
The following table lists some relevant enantioselective catalytic reactions that could be adapted for the synthesis of chiral precursors to this compound.
| Reaction | Catalyst Type | Application |
| Asymmetric Epoxidation | Sharpless (Ti-DET), Jacobsen (Mn-salen) | Enantioselective formation of an epoxy alcohol precursor |
| Asymmetric Cyclopropanation | Chiral Rhodium or Copper complexes | Enantioselective formation of the cyclopropane ring |
| Kinetic Resolution | Chiral acylating or oxidizing agents | Separation of enantiomers of a racemic intermediate |
Reactivity and Transformational Chemistry of 3 Bromomethyl 3 Cyclopropyloxolane
Nucleophilic Substitution Reactions of the Bromomethyl Group
The carbon-bromine bond in 3-(bromomethyl)-3-cyclopropyloxolane is polarized, rendering the methylene (B1212753) carbon electrophilic and thus a target for nucleophiles. These reactions are fundamental for introducing a wide range of functional groups.
Nucleophilic substitution on the bromomethyl group can theoretically proceed via S(_N)1 or S(_N)2 mechanisms. However, the structure of this compound strongly favors the S(_N)2 pathway.
The S(_N)2 mechanism involves a backside attack by a nucleophile, leading to inversion of stereochemistry at the reaction center. As a primary alkyl halide, the substrate is sterically accessible to nucleophiles, a key requirement for S(_N)2 reactions. Common heteroatom nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromide ion.
An S(_N)1 pathway is highly disfavored. This mechanism would require the formation of a primary carbocation upon departure of the bromide leaving group. Primary carbocations are notoriously unstable and their formation represents a high-energy transition state. Although the adjacent cyclopropyl (B3062369) group can offer some electronic stabilization to a positive charge, it is insufficient to make the S(_N)1 route competitive with the S(_N)2 pathway under typical conditions.
The table below illustrates potential S(_N)2 reactions with various heteroatom nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product | Solvent | Probable Conditions |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)-3-cyclopropyloxolane | THF/H₂O | 50-80 °C |
| Alkoxide | Sodium Ethoxide (NaOEt) | 3-(Ethoxymethyl)-3-cyclopropyloxolane | Ethanol | Reflux |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthiomethyl)-3-cyclopropyloxolane | DMF | 25-60 °C |
| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-3-cyclopropyloxolane | DMSO | 80-100 °C |
| Amine | Ammonia (NH₃) | (3-Cyclopropyloxolan-3-yl)methanamine | Ethanol | High Pressure, 80 °C |
This table presents predicted reactions based on established principles of S(_N)2 reactivity for primary alkyl bromides.
If a nucleophilic center is present within the same molecule, intramolecular cyclization can occur, leading to the formation of new ring systems. The reactivity in these cases is governed by the length and flexibility of the tether connecting the nucleophile and the electrophilic bromomethyl group. Ring strain in the cyclopropane (B1198618) confers unique reactivity, and under certain conditions, particularly those involving strong Lewis acids or the formation of a nearby carbocation, ring-opening of the cyclopropyl group can lead to more complex cyclizations. epfl.chresearchgate.net For instance, if the oxolane oxygen were to act as an internal nucleophile, it could potentially lead to the formation of a spirocyclic oxonium ion, although this is generally an unfavorable process. More commonly, a functional group could be introduced at another position of the molecule that could then participate in an intramolecular S(_N)2 reaction with the bromomethyl group to form a new bicyclic or spirocyclic system.
Elimination Reactions Leading to Olefinic Products
Elimination reactions, such as E1 and E2, compete with nucleophilic substitution. These reactions typically require a strong base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In the case of this compound, the carbon bearing the bromine has no beta-hydrogens. The adjacent carbons are the quaternary carbon of the oxolane ring and the carbons of the cyclopropyl ring.
Due to the absence of beta-hydrogens on the main chain, a standard E2 or E1 elimination to form an exocyclic double bond is not possible. Elimination reactions would have to involve the abstraction of a proton from the cyclopropyl or oxolane rings, which would be energetically unfavorable and would not lead to a stable olefinic product under standard elimination conditions. Therefore, elimination reactions are not a significant pathway for this compound when treated with typical bases.
Organometallic Cross-Coupling Reactions
The bromomethyl group is an excellent handle for forming carbon-carbon bonds via organometallic cross-coupling reactions. These reactions are pivotal in modern organic synthesis for constructing complex molecular frameworks.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly relevant. nih.govresearchgate.net this compound, as a primary alkyl bromide, can participate in sp³-sp² or sp³-sp³ Suzuki couplings. nih.gov These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The general scheme for a Suzuki coupling would be: This compound + R-B(OR')₂ → 3-(R-methyl)-3-cyclopropyloxolane
Where R can be an aryl, vinyl, or alkyl group.
The table below outlines representative Suzuki coupling reactions.
| Boronic Acid/Ester (R-B(OR')₂) | R Group | Catalyst/Ligand | Base | Product |
| Phenylboronic acid | Phenyl | Pd(PPh₃)₄ | K₂CO₃ | 3-Benzyl-3-cyclopropyloxolane |
| Vinylboronic acid pinacol (B44631) ester | Vinyl | PdCl₂(dppf) | Cs₂CO₃ | 3-Allyl-3-cyclopropyloxolane |
| Methylboronic acid | Methyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Ethyl-3-cyclopropyloxolane |
This table illustrates potential Suzuki reactions. The optimal conditions (catalyst, ligand, base, solvent) would require experimental validation.
Other palladium-catalyzed reactions like the Heck and Sonogashira couplings are primarily used for aryl and vinyl halides and are generally not applicable to unactivated alkyl halides like this compound.
The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile.
Magnesiation (Grignard Reagent Formation): Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) converts the alkyl bromide into a Grignard reagent. sigmaaldrich.com This process involves the insertion of magnesium into the C-Br bond.
This compound + Mg → (3-Cyclopropyloxolan-3-yl)methylmagnesium bromide
The resulting Grignard reagent is a strong base and a powerful nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. sigmaaldrich.com
Lithiation (Organolithium Reagent Formation): Similarly, reaction with lithium metal can form an organolithium reagent. wikipedia.orglibretexts.org Alternatively, lithium-halogen exchange with an existing organolithium reagent (like tert-butyllithium) can also be used. nih.gov
This compound + 2 Li → (3-Cyclopropyloxolan-3-yl)methyllithium + LiBr
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. nih.gov They are highly effective for nucleophilic additions and for use in other transmetallation reactions to generate different organometallic species. wikipedia.org
The table below summarizes the reactivity of the derived Grignard reagent with common electrophiles.
| Electrophile | Reagent Example | Initial Product (after quench) | Final Product Class |
| Aldehyde | Formaldehyde (H₂CO) | 2-(3-Cyclopropyloxolan-3-yl)ethanol | Primary Alcohol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(3-Cyclopropyloxolan-3-yl)-1,1-dimethylethanol | Tertiary Alcohol |
| Ester | Ethyl acetate | 3-(3-Cyclopropyloxolan-3-yl)butan-2-one (after 2 eq.) | Ketone (or Tertiary Alcohol) |
| Carbon Dioxide | CO₂ | 2-(3-Cyclopropyloxolan-3-yl)acetic acid | Carboxylic Acid |
This table shows the expected products from the reaction of the Grignard reagent derived from this compound.
Radical Reactions Involving the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, making it a key site for radical reactions.
Reductive Debromination
Reductive debromination of this compound is an anticipated reaction that would lead to the formation of 3-cyclopropyl-3-methyloxolane. This transformation can typically be achieved using radical-based reducing agents. A common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
The generally accepted mechanism proceeds via a radical chain reaction:
Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.
Propagation:
A tributyltin radical abstracts the bromine atom from this compound to form a primary alkyl radical and tributyltin bromide.
This newly formed radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, 3-cyclopropyl-3-methyloxolane, and regenerate the tributyltin radical, which continues the chain.
Alternative, more environmentally benign reducing agents, such as silanes in the presence of a suitable initiator, could also be employed for this transformation.
Radical Addition and Cyclization
The radical generated at the methyl group can participate in both intermolecular and intramolecular addition reactions.
Radical Addition: In the presence of a suitable radical acceptor, such as an activated alkene, the primary radical formed after bromine abstraction can undergo intermolecular addition. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.
Radical Cyclization: Intramolecular radical cyclization could be a possibility if an unsaturated moiety were present elsewhere in the molecule. However, in the parent this compound, there are no suitably positioned double or triple bonds to facilitate such a reaction.
Transformations Involving the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether but can undergo reactions under specific conditions.
Ring-Opening Reactions
The tetrahydrofuran (B95107) ring is generally resistant to ring-opening, especially under neutral or basic conditions. However, under strongly acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack, leading to ring cleavage. The regioselectivity of the attack would depend on the nature of the nucleophile and the steric environment around the alpha-carbons of the ether.
Furthermore, certain Lewis acids are known to catalyze the ring-opening of tetrahydrofuran. Theoretical studies and experimental work on related systems suggest that the interaction of a Lewis acid with the oxygen atom can weaken the C-O bonds, making them more susceptible to cleavage.
Functionalization of the Tetrahydrofuran Core
Direct functionalization of the tetrahydrofuran core of this compound, without ring-opening, is challenging due to the relative inertness of the C-H bonds. However, modern synthetic methods, such as C-H activation, could potentially be employed. For instance, radical-based hydrogen atom abstraction from the tetrahydrofuran ring, followed by reaction with a suitable coupling partner, could introduce new functional groups. The regioselectivity of such a reaction would be influenced by the stability of the resulting radical on the THF ring.
Applications of 3 Bromomethyl 3 Cyclopropyloxolane As a Synthetic Intermediate
Utilization in Polymer and Material Science
The reactive bromomethyl group could theoretically allow for the incorporation of the cyclopropyloxolane unit into polymer chains, potentially influencing the material's physical and chemical properties. This could be relevant for the development of specialty polymers with unique thermal or optical characteristics. Nevertheless, there are no available reports of 3-(Bromomethyl)-3-cyclopropyloxolane being utilized in polymer or material science.
Monomer for Specialty Polymers4.3.2. Precursor for Functional Materials
It is possible that research on this specific compound exists in proprietary databases, corporate research and development files, or has not yet been published in publicly accessible forums.
Computational and Theoretical Studies on 3 Bromomethyl 3 Cyclopropyloxolane
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape (conformation) of 3-(Bromomethyl)-3-cyclopropyloxolane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for such investigations. nii.ac.jpnih.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and the energies of its different spatial arrangements.
The electronic structure analysis reveals key information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack.
Conformational analysis involves calculating the potential energy surface of the molecule by systematically changing its dihedral angles. longdom.org For this compound, this would involve rotation around the bonds connecting the cyclopropyl (B3062369) and bromomethyl groups to the oxolane ring. The goal is to identify the lowest energy conformers, which are the most stable and thus most populated arrangements of the atoms in space. nih.gov The relative energies of these conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann distribution. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of this compound using a DFT method like B3LYP with a 6-31G(d,p) basis set.
| Conformer | Dihedral Angle (°)C(ring)-C-C(bromo)-Br | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Anti) | 180.0 | 0.00 | 65.2 |
| B (Gauche +) | 60.0 | 0.50 | 17.4 |
| C (Gauche -) | -60.0 | 0.50 | 17.4 |
Note: This data is illustrative and represents typical outputs of such a computational study.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. semanticscholar.org For this compound, theoretical studies can map out the energetic landscape of reactions it might undergo, such as nucleophilic substitution at the bromomethyl group.
By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate. semanticscholar.org The structure of the TS provides insight into the geometry of the molecule as bonds are being broken and formed. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
For instance, in a substitution reaction with a nucleophile (Nu⁻), the mechanism could be investigated to determine if it proceeds via a concerted (SN2) or a stepwise (SN1) pathway. Computational models can calculate the activation barriers for both pathways, and the one with the lower barrier would be the predicted mechanism. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and bonds by solving Newton's equations of motion.
An MD simulation of this compound would reveal how the molecule flexes, bends, and rotates at a given temperature. This allows for a more thorough exploration of its conformational space, potentially identifying important short-lived conformations that might be missed by static calculations. The simulation can show transitions between different stable conformers and provide information on the flexibility of the oxolane ring and the rotational freedom of the cyclopropyl and bromomethyl substituents. This dynamic picture is often closer to the real behavior of molecules in solution.
Structure-Reactivity Relationship Prediction
Computational methods can be used to calculate a variety of molecular properties, often called reactivity descriptors, that help in predicting the chemical behavior of a molecule. nih.gov These descriptors are derived from the calculated electronic structure. For this compound, these calculations can pinpoint the most likely sites for reaction.
Key descriptors include:
Molecular Electrostatic Potential (MEP): This maps the charge distribution onto the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show an electrophilic region around the carbon atom bonded to the bromine, making it a prime target for nucleophiles.
Fukui Functions: These functions indicate the change in electron density at a particular point when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic atoms in the molecule with greater precision.
A hypothetical table of calculated reactivity descriptors for this compound is presented below.
| Descriptor | Predicted Value | Interpretation |
| HOMO Energy | -9.8 eV | Related to ionization potential; indicates electron-donating ability. |
| LUMO Energy | -0.5 eV | Related to electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 9.3 eV | A larger gap suggests higher kinetic stability. |
| Electrophilicity Index (ω) | 2.75 eV | A moderate value suggesting it can act as a good electrophile. |
Note: This data is illustrative and represents typical outputs of such a computational study.
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Patterns for 3-(Bromomethyl)-3-cyclopropyloxolane
The inherent ring strain of the cyclopropane (B1198618) moiety in this compound can be harnessed to drive unique chemical transformations. researchgate.netunl.pt The presence of the adjacent oxolane and a reactive bromomethyl group offers multiple sites for selective chemical modifications. Future research is likely to focus on leveraging these features to uncover novel reactivity patterns.
One promising area of exploration is the radical-mediated ring-opening of the cyclopropane ring. nih.gov Such reactions could lead to the formation of more complex acyclic or larger ring structures, which are valuable in natural product synthesis and drug discovery. The interplay between the radical on the bromomethyl group and the strained three-membered ring could offer regioselective and stereoselective control over the ring-opening process.
Furthermore, the development of transition-metal-catalyzed cross-coupling reactions at the bromomethyl position will continue to be a significant area of interest. While standard coupling reactions are expected, the unique steric and electronic environment created by the adjacent cyclopropyl (B3062369) and oxolane groups may lead to unexpected reactivity or selectivity. Investigating a broad range of coupling partners and catalytic systems will be crucial in expanding the synthetic utility of this building block.
| Potential Reaction Type | Key Reagents/Catalysts | Expected Outcome | Potential Application |
| Radical Ring-Opening | AIBN, Bu3SnH | Formation of functionalized open-chain or larger ring compounds | Access to novel molecular scaffolds for drug discovery |
| Transition-Metal Catalysis | Pd(OAc)2, Ru(bpy)3Cl2 | C-C and C-heteroatom bond formation, ring expansion | Synthesis of complex molecules with diverse functionalities |
| Nucleophilic Substitution | Azides, thiols, amines | Introduction of various functional groups | Building block for combinatorial chemistry |
This table presents hypothetical data for illustrative purposes.
Green Chemistry Approaches to Synthesis and Derivatization
In line with the growing emphasis on sustainable chemical practices, the development of green synthetic routes to and from this compound is a critical future direction. frontiersin.orgresearchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Future research will likely focus on enzymatic transformations for the synthesis and derivatization of this compound. Biocatalysis can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact. For instance, haloalkane dehalogenases could be explored for the conversion of the bromomethyl group into a hydroxyl group, providing a green alternative to traditional hydrolysis methods.
The use of alternative energy sources, such as microwave and ultrasound irradiation, can also contribute to greener synthetic protocols by accelerating reaction rates and reducing energy consumption. frontiersin.org The application of these techniques to reactions involving this compound could lead to more efficient and sustainable processes.
| Green Chemistry Approach | Example Application | Potential Advantage |
| Biocatalysis | Enzymatic conversion of the bromomethyl group | High selectivity, mild reaction conditions, reduced waste |
| Alternative Energy Sources | Microwave-assisted nucleophilic substitutions | Faster reaction times, improved yields, lower energy consumption |
| Green Solvents | Reactions in water or ionic liquids | Reduced use of volatile organic compounds, easier product separation |
This table presents hypothetical data for illustrative purposes.
Development of Catalytic Asymmetric Transformations
The presence of a quaternary stereocenter in this compound makes it an attractive target for the development of catalytic asymmetric transformations. bohrium.comnih.govresearchgate.netrsc.org The synthesis of enantiomerically pure derivatives of this compound is of significant interest for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity.
Future research will likely focus on the development of chiral catalysts that can control the stereochemical outcome of reactions involving this substrate. For example, asymmetric phase-transfer catalysis could be employed for the enantioselective alkylation of nucleophiles with this compound. Additionally, chiral Lewis acids or organocatalysts could be used to control the stereoselectivity of ring-opening reactions of the oxolane or cyclopropane rings. rsc.org
The development of kinetic resolution processes, where one enantiomer of a racemic mixture of this compound reacts faster with a chiral catalyst or reagent, is another promising avenue. This would allow for the separation of the enantiomers and provide access to enantiopure starting materials for further synthesis.
| Asymmetric Transformation | Chiral Catalyst/Reagent | Potential Product | Significance |
| Enantioselective Nucleophilic Substitution | Chiral phase-transfer catalyst | Enantioenriched substituted oxolanes | Access to chiral building blocks for pharmaceuticals |
| Kinetic Resolution | Chiral lipase | Enantiomerically resolved starting material and product | Separation of enantiomers for stereospecific synthesis |
| Asymmetric Ring-Opening | Chiral Lewis acid | Enantioenriched functionalized carbocycles or heterocycles | Creation of complex chiral molecular architectures |
This table presents hypothetical data for illustrative purposes.
Integration into Automated Synthesis Platforms
The increasing use of automated synthesis platforms in drug discovery and materials science presents a significant opportunity for the application of this compound as a versatile building block. nih.govnih.gov Its well-defined reactive handle (the bromomethyl group) and unique three-dimensional shape make it an ideal candidate for incorporation into automated workflows for the rapid generation of compound libraries.
Future efforts in this area will involve the development of robust and reliable reaction protocols for the derivatization of this compound that are compatible with automated systems. This includes optimizing reaction conditions for a wide range of nucleophilic substitution and cross-coupling reactions to ensure high yields and purities.
The integration of this building block into automated platforms will enable the systematic exploration of the chemical space around the 3-cyclopropyloxolane scaffold. This will facilitate the discovery of new molecules with desired biological activities or material properties in a high-throughput manner.
| Automated Synthesis Application | Reaction Type | Library Focus | Potential Impact |
| High-Throughput Screening | Nucleophilic substitution with a diverse set of amines | Library of novel amine-containing oxolanes | Accelerated discovery of new drug candidates |
| Combinatorial Chemistry | Palladium-catalyzed cross-coupling reactions | Library of biaryl or vinyl-substituted oxolanes | Rapid optimization of material properties |
| Fragment-Based Drug Discovery | Synthesis of a library of small molecule fragments | Fragments containing the cyclopropyloxolane scaffold | Identification of novel binding motifs for protein targets |
This table presents hypothetical data for illustrative purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
